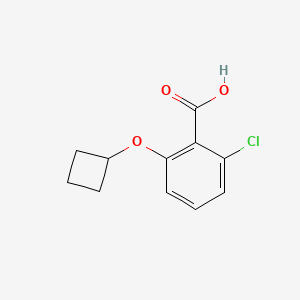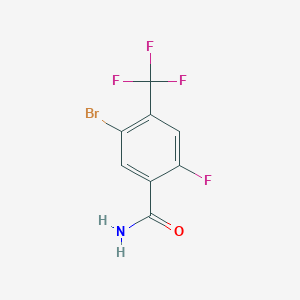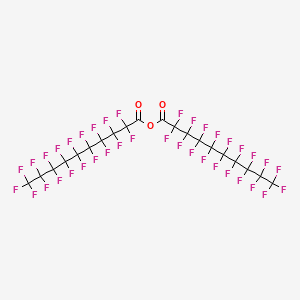
trans 4-(4-Methylpiperazine-1-carbonyl)cyclohexane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans 4-(4-Methylpiperazine-1-carbonyl)cyclohexane-1-carboxylic acid: is a chemical compound with the molecular formula C13H22N2O3 It is a derivative of cyclohexane carboxylic acid, featuring a piperazine ring substituted with a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans 4-(4-Methylpiperazine-1-carbonyl)cyclohexane-1-carboxylic acid typically involves the reaction of cyclohexane-1-carboxylic acid with 4-methylpiperazine. The reaction is carried out under controlled conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions: trans 4-(4-Methylpiperazine-1-carbonyl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: In chemistry, trans 4-(4-Methylpiperazine-1-carbonyl)cyclohexane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound may be used to study the interactions between small molecules and biological targets. It can serve as a model compound for investigating the behavior of similar structures in biological systems.
Medicine: In medicine, this compound may have potential therapeutic applications. Researchers may explore its activity against various diseases or conditions, particularly those involving the central nervous system due to the presence of the piperazine ring.
Industry: In industrial applications, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of trans 4-(4-Methylpiperazine-1-carbonyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The piperazine ring can interact with receptors or enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
4-(4-Chlorophenyl)piperazine: A compound with a similar piperazine ring but different substituents.
Cyclohexane-1-carboxylic acid derivatives: Compounds with variations in the substituents on the cyclohexane ring.
Uniqueness: trans 4-(4-Methylpiperazine-1-carbonyl)cyclohexane-1-carboxylic acid is unique due to the combination of the piperazine ring and the cyclohexane carboxylic acid moiety. This structure provides distinct chemical and biological properties that can be leveraged in various research and industrial applications.
Propriétés
Formule moléculaire |
C13H22N2O3 |
|---|---|
Poids moléculaire |
254.33 g/mol |
Nom IUPAC |
4-(4-methylpiperazine-1-carbonyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C13H22N2O3/c1-14-6-8-15(9-7-14)12(16)10-2-4-11(5-3-10)13(17)18/h10-11H,2-9H2,1H3,(H,17,18) |
Clé InChI |
GTKBQCZCMMYGPA-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)C(=O)C2CCC(CC2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoate](/img/structure/B12078866.png)








![5-Bromo-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12078921.png)
![Ethyl({[3-fluoro-4-(thiophen-3-yl)phenyl]methyl})amine](/img/structure/B12078929.png)
![2-[[5-[2-(2-amino-4-oxo-4a,5,6,7-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl)ethyl]furan-2-carbonyl]amino]pentanedioic acid](/img/structure/B12078934.png)
